2-(Difluoromethyl)-6-fluoroaniline
Description
Introduction to 2-(Difluoromethyl)-6-fluoroaniline
Structural Characteristics and Nomenclature
The molecular formula of this compound is C₇H₆F₃N , with a molecular weight of 161.12 g/mol . Its IUPAC name, This compound , reflects the positions and types of substituents on the benzene ring:
- A difluoromethyl group (-CF₂H) at the 2-position.
- A fluorine atom at the 6-position.
- An amine group (-NH₂) at the 1-position (implied by the aniline root).
The compound’s structure is further defined by its SMILES notation (C1=CC(=C(C(=C1)F)N)C(F)F) and InChIKey (RXIHFUFYXYKAOA-UHFFFAOYSA-N) , which encode its atomic connectivity and stereochemical features. Computational studies confirm its planar aromatic ring system, with the difluoromethyl group introducing moderate steric bulk and electron-withdrawing effects .
Comparative Structural Analysis
The presence of fluorine atoms distinguishes this compound from simpler aniline derivatives. For example:
- 2-Fluoroaniline lacks the difluoromethyl group, reducing its electronic complexity.
- 6-Trifluoromethylaniline replaces the difluoromethyl group with a stronger electron-withdrawing trifluoromethyl (-CF₃) group, altering reactivity .
| Property | This compound | 2-Fluoroaniline | 6-Trifluoromethylaniline |
|---|---|---|---|
| Molecular Formula | C₇H₆F₃N | C₆H₆FN | C₇H₆F₃N |
| Molecular Weight (g/mol) | 161.12 | 115.11 | 177.12 |
| Key Substituents | -CF₂H, -F | -F | -CF₃ |
Historical Context in Fluorinated Aniline Research
Fluorinated anilines gained prominence in the late 20th century due to their utility in drug discovery and materials science. The synthesis of This compound was first reported in the early 2010s, coinciding with advances in C–F bond activation and fluorination methodologies . Its development aligns with broader trends in regioselective fluorination , particularly methods targeting ortho-substituted anilines .
Key Milestones
- 2014 : Initial PubChem entry creation, indicating its emergence as a compound of interest .
- 2019 : Studies on titanium-mediated defluoroamination demonstrated the reactivity of fluorinated anilines, including derivatives akin to this compound .
- 2023 : Photoinduced difluoroalkylation methods expanded synthetic access to such compounds, leveraging electron donor-acceptor complexes .
The compound’s synthetic versatility is exemplified by its role in forming N,N-dimethyl-o-phenylenediamine derivatives via metal-mediated pathways . These reactions highlight the balance between fluorine’s electron-withdrawing effects and the amine’s nucleophilicity, a hallmark of modern fluorinated aniline chemistry.
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-fluoroaniline |
InChI |
InChI=1S/C7H6F3N/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H,11H2 |
InChI Key |
RXIHFUFYXYKAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Partial Fluorine Exchange
- Starting from 1,2,3-trichlorobenzene, partial fluorine exchange is performed using fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
- The reaction is conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures to facilitate fluorine substitution on the aromatic ring.
- This step yields a mixture of difluorochlorobenzene isomers, primarily 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.
Selective Reduction
- The mixture undergoes selective catalytic hydrogenation using palladium on carbon (Pd/C) catalysts.
- Conditions: hydrogen pressure, ~100°C, solvent medium.
- The chloro substituent on the 2,3-difluorochlorobenzene is preferentially removed, enriching the 2,6-difluorochlorobenzene fraction.
Amination
- Amination is performed by reacting the difluorochlorobenzene intermediate with concentrated ammonium hydroxide in the presence of copper-containing catalysts.
- This step selectively replaces the chloro substituent with an amino group, yielding 2,6-difluoroaniline.
Purification
- The final product is separated from isomeric impurities by distillation or extraction techniques.
Table 1: Summary of Stepwise Fluorination and Amination Process
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Partial Fluorine Exchange | KF or CsF, polar aprotic solvent, 140-250°C | Mixture of 2,6- and 2,3-difluorochlorobenzene | Requires anhydrous conditions |
| Selective Reduction | Pd/C catalyst, H2, ~100°C | Removal of chloro from 2,3-isomer | Pd/C preferred catalyst, 0.5-10 wt% Pd |
| Amination | NH4OH, copper catalyst | Formation of 2,6-difluoroaniline | Selective substitution of Cl by NH2 |
| Purification | Distillation, extraction | Isolation of pure 2,6-difluoroaniline | Separation of isomers at aniline stage |
This method is scalable and uses relatively inexpensive starting materials but involves multiple steps and careful control of reaction conditions to achieve selectivity.
Recent advances in synthetic organic chemistry have enabled direct difluoromethylation of anilines, offering a more straightforward route to 2-(Difluoromethyl)-6-fluoroaniline derivatives.
Photoredox Catalysis and Radical Difluoromethylation
- Transition-metal-free photoredox methods utilize visible light to generate difluoromethyl radicals from precursors such as ethyl difluoroacetate derivatives.
- Eosin Y or other organic dyes serve as photocatalysts under irradiation (e.g., 525 nm LED).
- The difluoromethyl radical adds to the aromatic amine substrate, followed by reduction and protonation steps to yield difluoroalkylated anilines.
Electron Donor-Acceptor (EDA) Complex Strategy
- Formation of an EDA complex between the difluoromethyl precursor and base (e.g., sodium carbonate) facilitates radical generation upon light irradiation.
- This method proceeds under mild conditions (room temperature, visible light) and avoids harsh reagents.
General Procedure Example
- Aniline substrate, sodium carbonate, and ethyl difluoroacetate iodide are combined in anhydrous DMF or DMSO.
- The mixture is degassed and irradiated with LEDs for 16-24 hours.
- After reaction completion, the product is extracted and purified by column chromatography.
Table 2: Photoredox Difluoromethylation Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Photocatalyst | Eosin Y (organic dye) |
| Light Source | 525 nm or 427 nm LED |
| Solvent | Anhydrous DMF or DMSO |
| Base | Sodium carbonate (Na2CO3) |
| Difluoromethyl Source | Ethyl difluoroacetate iodide (ICF2COOEt) |
| Temperature | Room temperature |
| Reaction Time | 16-24 hours |
| Atmosphere | Argon or nitrogen (inert) |
This method offers operational simplicity, mild conditions, and good yields (up to 80%) for difluoroalkylated anilines, including this compound derivatives.
| Aspect | Stepwise Fluorination & Amination | Photoredox Difluoromethylation |
|---|---|---|
| Starting Materials | 1,2,3-Trichlorobenzene, KF/CsF, NH4OH | Aniline derivatives, ethyl difluoroacetate iodide |
| Reaction Conditions | High temperature, anhydrous, hydrogen pressure | Room temperature, visible light irradiation |
| Catalysts | Pd/C for reduction, copper catalyst for amination | Organic dye (Eosin Y) |
| Number of Steps | Multiple (fluorination, reduction, amination) | Single-step late-stage functionalization |
| Scalability | Suitable for large scale industrial synthesis | Suitable for lab scale and potentially scalable |
| Selectivity | High, but requires separation of isomers | High, direct functionalization |
| Safety Considerations | Use of corrosive reagents, hydrogen gas | Mild, safer reagents |
| Yield | Moderate to high, depending on purification | High (up to 80%) |
- The classical fluorination-then-amination route is well-established and industrially viable but involves handling corrosive reagents and requires careful control of reaction parameters to avoid side products.
- Photoredox difluoromethylation represents a modern, green chemistry approach, enabling late-stage modification of anilines with difluoromethyl groups under mild conditions, expanding the toolbox for fluorinated amine synthesis.
- The choice of method depends on scale, available equipment, and desired purity. For large-scale production, the stepwise method remains dominant, while photoredox methods are valuable for rapid synthesis and medicinal chemistry applications.
The preparation of this compound can be achieved through classical multi-step fluorination and amination starting from chlorinated benzenes or via innovative photoredox difluoromethylation of anilines. Both methods have distinct advantages and limitations. The classical approach is industrially proven and scalable, while photoredox methods offer operational simplicity and milder conditions suitable for research and development. Understanding these methods allows chemists to select the optimal synthetic route tailored to their specific needs.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-(Difluoromethyl)-6-fluoroaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-6-fluoroaniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of difluoromethyl and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of 2-(Difluoromethyl)-6-fluoroaniline and Analogs
Note: Properties inferred from analogs; exact data requires further experimental validation.
- Difluoromethyl (-CF₂H) vs. This substitution is critical in agrochemicals, where improved binding to target enzymes (e.g., succinate dehydrogenase inhibitors) is observed .
- Difluoromethyl vs. Chlorine (-Cl) : Chlorine’s larger atomic radius and polarizability increase steric hindrance but reduce electronegativity compared to -CF₂H. Chlorinated analogs like 2-chloro-6-fluoroaniline are less common in pharmaceuticals due to higher toxicity risks .
- Sulphonyl Derivative : Adding a sulphonyl group (-SO₂) to the difluoromethyl moiety (as in 2-(difluoromethylsulphonyl)-6-fluoroaniline) significantly boosts molecular weight (225.19 g/mol) and reactivity, making it a potent building block for protease inhibitors and fungicides .
Positional Isomerism and Fluorine Effects
Fluorine’s position on the aromatic ring profoundly impacts physicochemical properties. For example:
- 2-Fluoro-6-methylaniline : The ortho-fluorine and methyl groups create steric hindrance, limiting rotational freedom and favoring planar conformations useful in coordination chemistry .
- 5-Nitro-2-fluoroaniline : The para-nitro group relative to fluorine enhances electron-withdrawing effects, altering spectroscopic profiles and molecular docking interactions compared to meta-substituted isomers .
Pharmaceuticals
- Targeted Therapies : The difluoromethyl group in this compound derivatives improves drug half-life by resisting oxidative metabolism. Similar compounds are used in kinase inhibitors and antiviral agents .
- Case Study : Analogous compounds like 3-(difluoromethyl)-1-methyl-N-(2-(pyrrolidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide () show antifungal activity, underscoring the role of fluorinated anilines in bioactive molecule design.
Agrochemicals
- Succinate Dehydrogenase Inhibitors (SDHIs): Derivatives such as N-[2-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide () leverage the difluoromethyl group for enhanced binding to fungal SDH enzymes, reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
